N-[4-(morpholin-4-ylmethyl)phenyl]-1-phenylcyclopentanecarboxamide
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Overview
Description
N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Mannich reaction, where morpholine is reacted with formaldehyde and a phenyl-containing compound to form the morpholin-4-ylmethyl derivative . This intermediate is then coupled with a cyclopentane carboxamide derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties
Mechanism of Action
The mechanism of action of N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(morpholin-4-yl)benzylamine: Similar structure with a morpholine ring and phenyl group.
2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: Another compound with a morpholine and phenyl moiety
Uniqueness
N-{4-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE stands out due to its unique combination of a cyclopentane carboxamide group with a morpholine and phenyl ring. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C23H28N2O2 |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H28N2O2/c26-22(23(12-4-5-13-23)20-6-2-1-3-7-20)24-21-10-8-19(9-11-21)18-25-14-16-27-17-15-25/h1-3,6-11H,4-5,12-18H2,(H,24,26) |
InChI Key |
QOHIMFFMQKPBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4CCOCC4 |
Origin of Product |
United States |
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